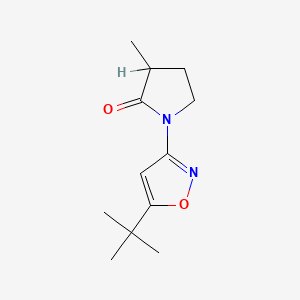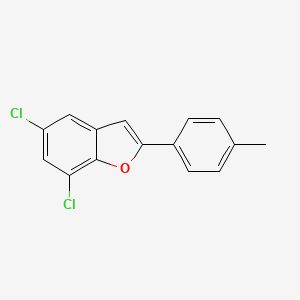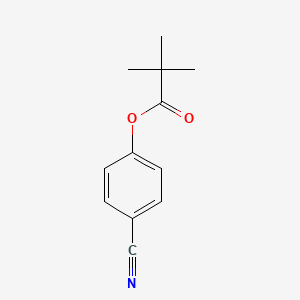
N-HYDROXY-DODECANAMIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxydodecanimidamide is an organic compound with the molecular formula C12H26N2O It is a derivative of dodecanimidamide, where a hydroxyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxydodecanimidamide typically involves the reaction of dodecanimidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxylated product. The general reaction scheme is as follows:
Starting Materials: Dodecanimidamide and hydroxylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: Dodecanimidamide is dissolved in the solvent, and hydroxylamine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure N’-hydroxydodecanimidamide.
Industrial Production Methods: Industrial production of N’-hydroxydodecanimidamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems.
Analyse Des Réactions Chimiques
Types of Reactions: N’-hydroxydodecanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo compounds.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of oxo-dodecanimidamide.
Reduction: Formation of dodecanamine.
Substitution: Formation of alkyl or acyl derivatives of N’-hydroxydodecanimidamide.
Applications De Recherche Scientifique
N’-hydroxydodecanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N’-hydroxydodecanimidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The imidamide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
N’-hydroxydodecanimidamide can be compared with other similar compounds, such as:
N-hydroxysuccinimide: Used in peptide synthesis and as a coupling reagent.
N-hydroxyphthalimide: Used as an oxidizing agent in organic synthesis.
N-hydroxybenzotriazole: Used as a coupling reagent in peptide synthesis.
Uniqueness: N’-hydroxydodecanimidamide is unique due to its specific structure, which combines the properties of both hydroxyl and imidamide groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
95500-20-2 |
|---|---|
Formule moléculaire |
C12H26N2O |
Poids moléculaire |
214.35 g/mol |
Nom IUPAC |
N'-hydroxydodecanimidamide |
InChI |
InChI=1S/C12H26N2O/c1-2-3-4-5-6-7-8-9-10-11-12(13)14-15/h15H,2-11H2,1H3,(H2,13,14) |
Clé InChI |
KVACUYQANHDHQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


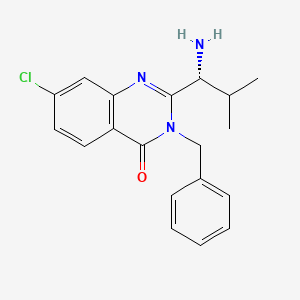




![3-[Hydroxy(phenyl)methyl]oxan-2-one](/img/structure/B8672765.png)

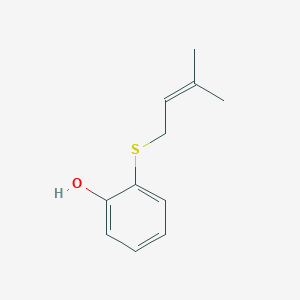
![Pyrrolo[2,1-h]pteridin-6(5H)-one, 2-chloro-6a,7,8,9-tetrahydro-5-methyl-, (6aR)-](/img/structure/B8672784.png)
